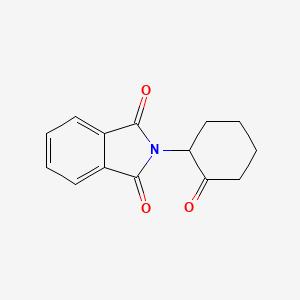
2-(2-Oxocyclohexyl)isoindole-1,3-dione
説明
2-(2-Oxocyclohexyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Oxocyclohexyl)isoindole-1,3-dione, a derivative of isoindole-1,3-dione, has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions and modifications of isoindole derivatives. Various methods have been described in literature for synthesizing isoindole derivatives, including the use of halogenation and other functional group transformations to enhance biological activity .
Biological Activity
Anticancer Activity
Recent studies have demonstrated that isoindole-1,3-dione derivatives exhibit significant anticancer properties. For instance, compounds derived from isoindole-1,3-dione were tested against A549 lung adenocarcinoma cells and showed promising inhibitory effects on cell viability. The IC50 values for two such derivatives were reported as follows:
| Cell Line | Compound 3 (IC50 μM) | Compound 4 (IC50 μM) |
|---|---|---|
| A549 | 114.25 | 116.26 |
| HeLa | 148.59 | 140.60 |
These results indicate that both compounds possess potent anticancer activity, warranting further investigation into their mechanisms of action .
Anti-inflammatory Effects
The compound has also been shown to influence pro-inflammatory factors significantly. It inhibits cyclooxygenase (COX) enzymes and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial and Antileishmanial Activity
The antimicrobial properties of isoindole derivatives have been evaluated against various pathogens. For example, a study revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .
Case Studies
In Vivo Studies
In vivo experiments using nude mice models have provided insights into the therapeutic potential of these compounds. Mice treated with isoindole derivatives showed reduced tumor sizes and improved survival rates compared to control groups. Histopathological analyses confirmed the efficacy of these compounds in inhibiting tumor growth while maintaining acceptable toxicity profiles .
Structure-Activity Relationship (SAR) Analysis
SAR studies have indicated that modifications to the isoindole structure can significantly enhance biological activity. For instance, halogenation has been linked to increased antimicrobial and anticancer effects, highlighting the importance of structural optimization in drug design .
特性
IUPAC Name |
2-(2-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-2,5-6,11H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPKHSSFTWJJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314099 | |
| Record name | 2-(2-oxocyclohexyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24037-87-4 | |
| Record name | NSC280672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-oxocyclohexyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














